N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, and a pyrazole ring substituted with three methyl groups at the 3, 4, and 5 positions
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 3,4,5-trimethyl-1H-pyrazole.
Formation of the Amide Bond: The amide bond is formed through a condensation reaction between the amine group of 2,4-dimethylphenylamine and the carboxylic acid derivative of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid.
Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including its use as an anti-inflammatory, analgesic, or anticancer agent.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can be compared with similar compounds such as:
N-(2,4-dimethylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the additional methyl groups on the pyrazole ring, which may affect its chemical reactivity and biological activity.
N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Has fewer methyl groups on the pyrazole ring, potentially leading to different physical and chemical properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-6-7-16(12(2)10-11)18-17(21)8-9-20-15(5)13(3)14(4)19-20/h6-7,10H,8-9H2,1-5H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCBISBYEZPEKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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